molecular formula C15H20O3 B14730264 Ethyl 5-(4-acetylphenyl)pentanoate CAS No. 6337-68-4

Ethyl 5-(4-acetylphenyl)pentanoate

Cat. No.: B14730264
CAS No.: 6337-68-4
M. Wt: 248.32 g/mol
InChI Key: IEBZQTOVEBCODH-UHFFFAOYSA-N
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Description

Ethyl 5-(4-acetylphenyl)pentanoate is an organic compound that belongs to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-acetylphenyl)pentanoate typically involves the esterification of 5-(4-acetylphenyl)pentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-acetylphenyl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific conditions such as elevated temperatures or pressures.

Major Products Formed

    Oxidation: 5-(4-acetylphenyl)pentanoic acid.

    Reduction: 5-(4-acetylphenyl)pentanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-(4-acetylphenyl)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(4-acetylphenyl)pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 5-(4-acetylphenyl)pentanoic acid, which can then interact with enzymes or receptors in biological systems. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar structure but lacking the acetylphenyl group.

    Methyl butyrate: Another ester with a different alkyl group and shorter carbon chain.

    Ethyl benzoate: Contains a benzene ring but lacks the pentanoate group.

Uniqueness

Ethyl 5-(4-acetylphenyl)pentanoate is unique due to its combination of an acetylphenyl group and a pentanoate ester. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

6337-68-4

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 5-(4-acetylphenyl)pentanoate

InChI

InChI=1S/C15H20O3/c1-3-18-15(17)7-5-4-6-13-8-10-14(11-9-13)12(2)16/h8-11H,3-7H2,1-2H3

InChI Key

IEBZQTOVEBCODH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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